molecular formula C18H18N4OS B2394779 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide CAS No. 1788845-37-3

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2394779
CAS No.: 1788845-37-3
M. Wt: 338.43
InChI Key: QZMICPUFBWTCTJ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-20-15-6-5-13(10-16(15)24-12)18(23)21-14-7-9-22(11-14)17-4-2-3-8-19-17/h2-6,8,10,14H,7,9,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMICPUFBWTCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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